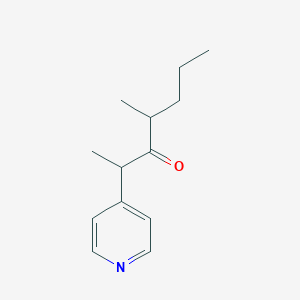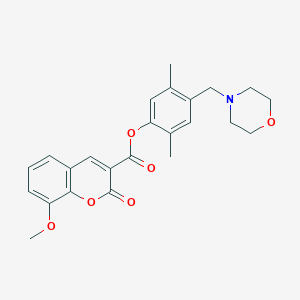
2,5-dimethyl-4-(morpholinomethyl)phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes two methyl groups, a morpholinomethyl group attached to a phenyl ring, and a chromene ring with a carboxylate group . The exact spatial arrangement of these groups would depend on the specific synthesis process and conditions.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has focused on the synthesis and characterization of related compounds, demonstrating the versatility and interest in chromene derivatives and morpholine-containing compounds. For instance, the development of enantiopure Fmoc-protected morpholine-3-carboxylic acid through a practical synthetic route supports the utility of morpholine derivatives in peptidomimetic chemistry, highlighting their potential application in creating peptide-based compounds with specific biological activities (Sladojevich et al., 2007).
Medicinal Chemistry and Drug Design
Compounds with similar structural features have been investigated for their potential in overcoming drug resistance in cancer therapy. For example, studies on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs have shown promise in mitigating drug resistance and enhancing the efficacy of cancer treatments (Das et al., 2009).
Photochromic Materials
Chromene derivatives have been explored for their applications in photochromic materials, indicating the potential of such compounds in creating materials that change color in response to light exposure. This application is of interest in the development of smart materials and sensors (Rawat et al., 2006).
Biological Activities
The study of prenylated orcinol derivatives from plants has revealed significant biological activities, including histamine release inhibitory effects. Such findings underscore the potential pharmacological importance of chromene derivatives in the development of anti-allergic and anti-inflammatory drugs (Iwata et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-15-12-21(16(2)11-18(15)14-25-7-9-29-10-8-25)30-23(26)19-13-17-5-4-6-20(28-3)22(17)31-24(19)27/h4-6,11-13H,7-10,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBDLXPIYKFVAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C)CN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-4-(morpholinomethyl)phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

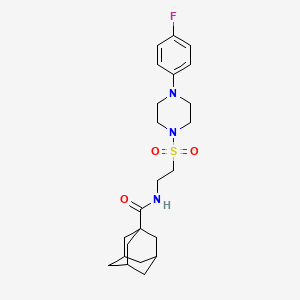
![Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2408655.png)
![4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine](/img/structure/B2408657.png)
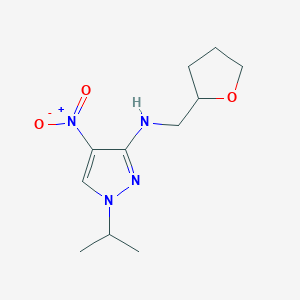
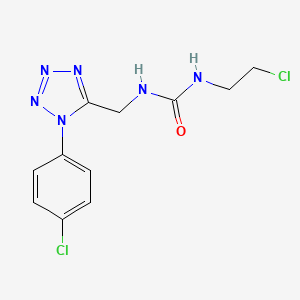
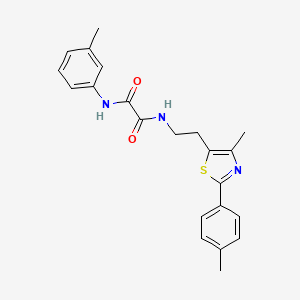


![3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B2408668.png)

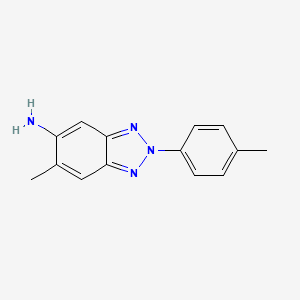
![N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2408674.png)

